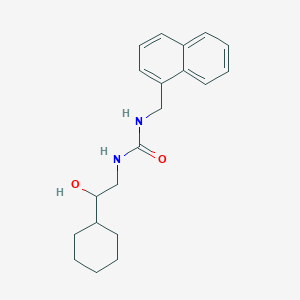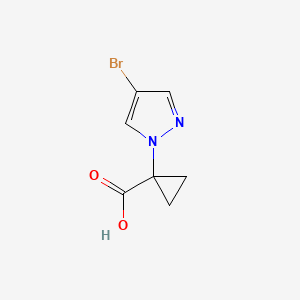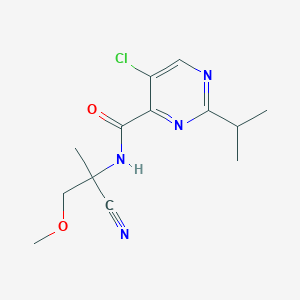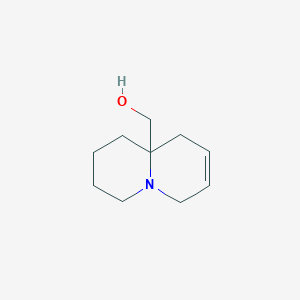![molecular formula C20H17BrN4O3 B2938660 4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 871908-22-4](/img/structure/B2938660.png)
4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a benzo[d]imidazole ring, a bromophenyl group, a pyrazoline ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]imidazole ring and the bromophenyl group are aromatic, meaning they have a planar, cyclic structure with delocalized π electrons . The pyrazoline ring is a five-membered ring with two nitrogen atoms . The carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (O-H) group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The benzo[d]imidazole ring might undergo electrophilic substitution reactions, while the bromophenyl group could undergo nucleophilic substitution reactions . The carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of the functional groups present. For example, the presence of the carboxylic acid group might make the compound acidic. The compound might also exhibit strong absorption in the UV-visible region due to the presence of the conjugated π electron systems in the benzo[d]imidazole and bromophenyl groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has developed effective routes for synthesizing substituted pyrazoles through annulation methods, which involve the preparation of intermediate compounds followed by cyclocondensation reactions. These compounds are characterized using spectroscopic methods and crystallography to confirm their molecular structures. Such processes underscore the chemical versatility and potential for creating targeted molecular frameworks (S. Naveen et al., 2021).
Antioxidant Properties
Studies have evaluated the antioxidant capabilities of similar compounds using in vitro methods. These assessments help understand how these molecules can scavenge free radicals, which is crucial for developing treatments against oxidative stress-related diseases (S. Naveen et al., 2021).
Antimicrobial and Antitumor Activities
Research into the biological activities of compounds with a similar structural framework has shown promising results against various cancer cell lines and microbial strains. Such studies are foundational for developing new therapeutic agents that could offer benefits in treating cancer and infections (R. Mohareb & M. S. Gamaan, 2018).
Structural Modifications and Biological Effects
Further studies involve modifying the molecular structure of similar compounds to investigate the impact on their biological activities. These modifications can lead to enhanced potency or specificity against certain biological targets, contributing to the development of more effective therapeutic agents (N. Siddiqui et al., 2013).
Eigenschaften
IUPAC Name |
4-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3/c21-13-7-5-12(6-8-13)16-11-17(25(24-16)18(26)9-10-19(27)28)20-22-14-3-1-2-4-15(14)23-20/h1-8,17H,9-11H2,(H,22,23)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMCCZNTALRXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-{[(1-benzylpiperidin-4-yl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2938578.png)

![3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B2938582.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2938584.png)



![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)


![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938595.png)

![N,N-dimethyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2938600.png)